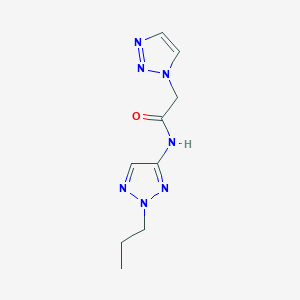![molecular formula C16H19NO2S3 B5037339 N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is not fully understood, but it is thought to involve the formation of covalent bonds with the target enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, metalloproteases, and other enzymes. N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide in lab experiments is its ability to irreversibly inhibit enzymes, which can provide valuable insights into the role of these enzymes in various biological processes. However, one limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase and metalloproteases, which are involved in various disease states. Another area of interest is the investigation of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide's anti-inflammatory and anti-tumor properties, which could lead to the development of new drugs for these conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide and its potential toxicity.
Synthesemethoden
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide can be synthesized through a multistep process starting from 4-methylthioaniline. The first step involves the reaction of 4-methylthioaniline with 2-chloroethyl phenyl sulfide to form N-{2-[(4-methylphenyl)thio]ethyl}-4-methylthioaniline. This intermediate is then reacted with chlorosulfonic acid to form N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and drug discovery. N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and metalloproteases, which are involved in various biological processes. This inhibition can be used to investigate the role of these enzymes in disease states and to develop new drugs that target them.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S3/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZSUFARPSVYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B5037300.png)
![3-[(1-benzothien-2-ylmethyl)amino]-N-(4-methoxyphenyl)-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5037311.png)
![4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-chloro-N-phenylbenzamide](/img/structure/B5037320.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5037326.png)
![3-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5037331.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
![1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5037347.png)
![2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5037360.png)